Epsiprantel

概述

描述

Epsiprantel is a veterinary drug used primarily as an anthelmintic agent against tapeworms such as Echinococcus granulosus. It is indicated for the removal of cestodes (tapeworms) in cats and dogs, including Dipylidium caninum and Taenia species . This compound belongs to the chemical class of isoquinolines and is known for its efficacy in treating tapeworm infections in pets .

准备方法

化学反应分析

依普拉唑经历了几种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件包括用于衍生化过程的羟基化剂 . 从这些反应中形成的主要产物包括 10-羟基依普拉唑等衍生物,与母体化合物相比具有增强的特性 .

科学研究应用

Efficacy Against Specific Parasites

Epsiprantel has demonstrated significant efficacy against a range of tapeworm species:

- Dipylidium caninum : In controlled studies, this compound has shown a 100% efficacy rate against this common tapeworm in cats and dogs when administered at appropriate dosages (e.g., 2.5 mg/kg for cats) .

- Taenia taeniaeformis : Similar results were observed, with a consistent 100% effectiveness reported at doses starting from 5 mg/kg in experimental settings .

- Echinococcus multilocularis : this compound has also been effective against this more dangerous tapeworm, achieving over 99% reduction in worm burdens in both dogs and cats when administered at doses around 5 mg/kg .

Case Study 1: Efficacy in Dogs

A study involving helminth-free dogs infected with Echinococcus multilocularis showed that administration of this compound resulted in a significant reduction of worm burdens, with some dogs becoming completely helminth-free after treatment. The average worm burden was reduced by up to 99.9% .

Case Study 2: Resistance Observations

Recent reports have indicated emerging resistance of Dipylidium caninum to both praziquantel and this compound. In one instance, a dog with chronic tapeworm infection did not respond to standard treatments, prompting exploration of alternative therapies such as nitazoxanide . This highlights the importance of ongoing surveillance for resistance patterns in parasitic infections.

Safety Profile

This compound has been found to have a favorable safety profile with minimal adverse reactions reported in treated animals. Studies have consistently shown no significant toxicity at therapeutic doses, making it a reliable option for veterinarians treating tapeworm infections .

Summary Table of Efficacy

| Parasite | Host | Dosage (mg/kg) | Efficacy (%) | Notes |

|---|---|---|---|---|

| Dipylidium caninum | Cat | 2.5 | 100 | Single dose effective |

| Taenia taeniaeformis | Cat | 5 | 100 | Consistent results across studies |

| Echinococcus multilocularis | Dog | 5.5 | >99 | High reduction in worm burden |

| Taenia pisiformis | Dog | 1 | 100 | Effective with minimal side effects |

作用机制

依普拉唑的作用机制据信与吡喹酮相似。 它破坏寄生虫中钙和其他阳离子的调节,导致肌肉强直性收缩和麻痹 . 这会导致被膜空泡化,使寄生虫容易受到宿主胃液的消化 . 由于口服给药后吸收最少,依普拉唑保留在胃肠道的作用部位 .

相似化合物的比较

生物活性

Epsiprantel is a synthetic anthelmintic compound primarily used for the treatment of tapeworm infections in veterinary medicine. Its efficacy against various cestodes, particularly in dogs and cats, has been well-documented through numerous studies. This article presents a detailed examination of its biological activity, including pharmacodynamics, efficacy data, and case studies.

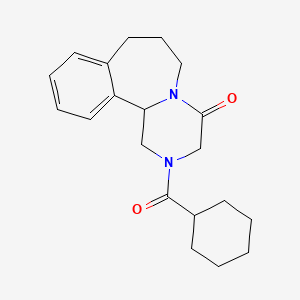

This compound is chemically characterized as 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazin [2,1-a] benzapine. The mechanism of action involves increasing calcium ion influx in the parasite's cells, leading to muscle contraction and subsequent paralysis of the tapeworms. This results in the expulsion of the parasites from the host's gastrointestinal tract .

Efficacy Against Tapeworms

This compound has demonstrated high efficacy against several species of tapeworms. The following table summarizes its effectiveness based on various studies:

Pharmacokinetics

After oral administration, this compound is rapidly absorbed and metabolized primarily in the liver. Studies indicate that it reaches maximum plasma concentration (Cmax) within a few hours post-administration. The drug is excreted mainly through urine as metabolites, with a half-life that varies based on urinary pH .

Case Studies

- Study on Efficacy in Cats : A controlled study involving cats infected with Dipylidium caninum showed a complete resolution of infection with a single dose of this compound at 2.5 mg/kg. No adverse reactions were reported during the study .

- Combination Therapy Study : Research evaluating a combination of this compound and Pyrantel against gastrointestinal helminths in stray dogs indicated significant efficacy against multiple helminth species, showcasing its utility in mixed infections .

- Echinococcus Granulosus Infections : In another study focused on Echinococcus granulosus, this compound exhibited complete effectiveness at varying dosages, reinforcing its role as a critical agent in managing echinococcosis .

Safety Profile

This compound has been reported to have a favorable safety profile with minimal toxicity at therapeutic doses. In studies involving both cats and dogs, no significant adverse effects were noted when administered at recommended dosages . However, like all medications, monitoring for potential side effects is advisable.

属性

IUPAC Name |

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUDKOQUWIHXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057858 | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98123-83-2, 98123-66-1, 98123-67-2 | |

| Record name | Epsiprantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsiprantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPSIPRANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。